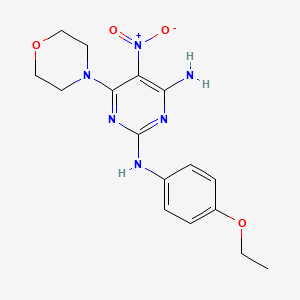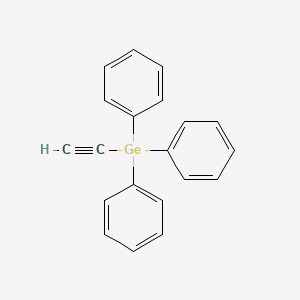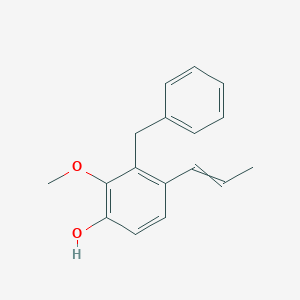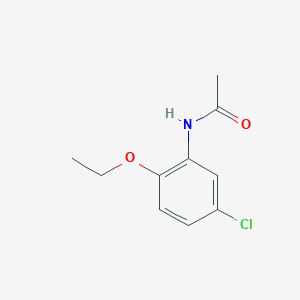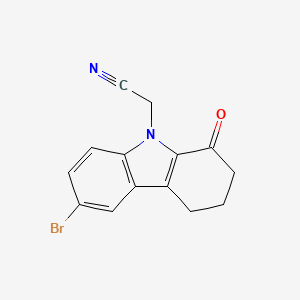
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through a variety of methods. One common approach involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of diethylamine (Et₂NH) and dimethyl sulfoxide (DMSO) as the solvent . This method yields the desired triazole compound in high yields.
Industrial Production Methods
This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. It can bind to specific receptors and enzymes, thereby altering their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be compared with other similar triazole compounds:
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the butyl group, which may affect its biological activity.
1-Butyl-1H-1,2,3-triazole-4-carbonitrile: Lacks the phenyl group, which may influence its chemical properties and reactivity.
5-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the butyl group, affecting its overall properties.
Properties
CAS No. |
89844-79-1 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-butyl-5-phenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-2-3-9-17-13(12(10-14)15-16-17)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
InChI Key |
OXTYHNCGXCZDEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


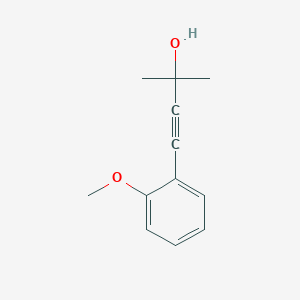

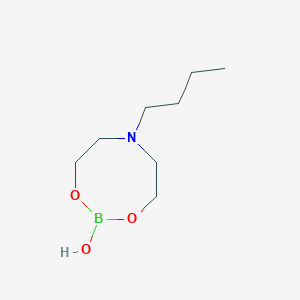
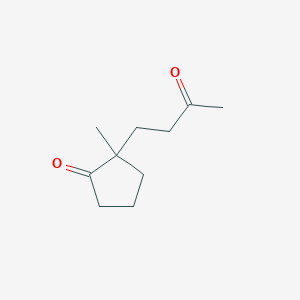
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
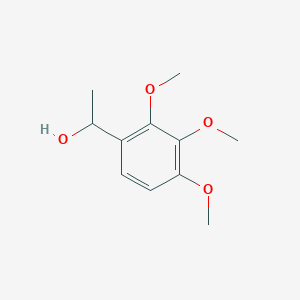
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)

